3-(2-Chlorophenyl)prop-2-yn-1-ol
Description
Significance of Propargylic Alcohols as Versatile Synthetic Building Blocks
Propargylic alcohols, characterized by the presence of a hydroxyl group adjacent to a carbon-carbon triple bond, are recognized as exceptionally versatile synthons in organic chemistry. nih.govbldpharm.comapolloscientific.co.uk Their utility stems from the dual functionality which allows for a wide spectrum of reactions. The alkyne moiety can participate in various transformations such as cycloadditions, coupling reactions, and additions, while the alcohol group can be involved in oxidations, substitutions, and rearrangements. bldpharm.comepo.org
This bifunctional nature enables propargylic alcohols to serve as precursors for a multitude of valuable organic compounds. bldpharm.comcymitquimica.com They are instrumental in the synthesis of heterocycles, carbocycles, and complex natural products. bldpharm.com Furthermore, the Meyer-Schuster rearrangement of propargylic alcohols provides an atom-economical route to α,β-unsaturated carbonyl compounds. molbase.cnnih.gov The reactivity of these compounds can be finely tuned through the choice of catalysts, including various transition metals, which has broadened their applicability in constructing intricate molecular frameworks. nih.gov
The Distinctive Role of Halogenated Aryl-Substituted Propargylic Alcohols in Synthetic Chemistry
The introduction of a halogenated aryl substituent onto the propargylic alcohol scaffold, as seen in 3-(2-Chlorophenyl)prop-2-yn-1-ol, imparts distinct reactivity and synthetic potential. The aryl group itself can influence the electronic properties of the molecule and can participate in intramolecular cyclization reactions. The presence of a halogen, such as chlorine, on the aromatic ring introduces a reactive handle for a variety of cross-coupling reactions.
This feature is of paramount importance in modern synthesis, as it allows for the construction of carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods like the Suzuki, Heck, and Sonogashira couplings. Consequently, halogenated aryl-substituted propargylic alcohols are valuable intermediates for the synthesis of complex, polyfunctional molecules. The interplay between the propargylic alcohol functionality and the halogenated aryl group allows for sequential and diverse chemical modifications, expanding the synthetic pathways available to chemists. For instance, the propargylic alcohol can be transformed first, followed by a cross-coupling reaction at the halogenated site, or vice versa, providing strategic flexibility in the synthesis of complex target molecules.
Overview of Current Research Trajectories for this compound
While extensive research on the broad class of propargylic alcohols is well-documented, specific high-profile research trajectories focusing solely on this compound are not prominently featured in publicly available literature. The compound is, however, available from various commercial suppliers, which suggests its use as a fundamental building block in the synthesis of more complex molecules. apolloscientific.co.ukcymitquimica.comazurewebsites.net
The likely research applications of this compound can be inferred from its chemical structure. Its potential lies in its utility as an intermediate in multi-step syntheses. Researchers in medicinal chemistry and materials science are likely to employ this compound for the following purposes:
Synthesis of Heterocyclic Compounds: The propargylic alcohol moiety is a well-known precursor for the synthesis of various heterocycles, such as furans, pyrroles, and oxazoles, through cyclization reactions. The chloro-substituted phenyl ring can further be functionalized to modulate the biological activity or physical properties of the resulting heterocyclic systems.
Development of Novel Organic Materials: The rigid structure conferred by the alkyne and the phenyl ring makes it a candidate for the synthesis of organic materials with interesting electronic or photophysical properties. The chloro-substituent can be used to tune these properties or to attach the molecule to a larger scaffold.
Fragment-Based Drug Discovery: In medicinal chemistry, this compound could serve as a fragment for the development of new therapeutic agents. The individual components of the molecule (chlorophenyl group, propargyl alcohol) are common motifs in bioactive compounds.
In essence, the current research trajectory for this compound appears to be that of a versatile, yet underexplored, building block, with its full potential waiting to be unlocked in the context of more complex and functionalized molecular targets.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 80151-26-4 |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol |
| Boiling Point | 281.5 ± 25.0 °C at 760 mmHg |
| Density | 1.3 ± 0.1 g/cm³ |
| Flash Point | 124.0 ± 23.2 °C |
| Refractive Index | 1.601 |
| Physical State | Solid |
| Data sourced from epo.orgcymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTSXDNZKHJDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399431 | |
| Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-26-4 | |
| Record name | 3-(2-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2 Chlorophenyl Prop 2 Yn 1 Ol and Its Analogues
Grignard-Based Alkynylation Approaches
Grignard reactions represent a fundamental and widely used method for the formation of carbon-carbon bonds. The alkynylation of carbonyl compounds using acetylenic Grignard reagents is a direct and effective route to propargylic alcohols. wikipedia.orgsciencemadness.org This approach involves the nucleophilic addition of an acetylide anion to an aldehyde or ketone.
Direct Ethynylation of ortho-Chlorobenzaldehydes
The direct ethynylation of an aldehyde involves its reaction with a metal acetylide. In the context of a Grignard-based approach, this can be achieved by bubbling acetylene (B1199291) gas through a solution containing a pre-formed Grignard reagent, such as ethylmagnesium bromide. This process forms an ethynyl (B1212043) Grignard reagent in situ, which then acts as the nucleophile.
The reaction mechanism proceeds via the deprotonation of acetylene by a primary Grignard reagent (e.g., EtMgBr) to form ethynylmagnesium bromide. This is followed by the nucleophilic attack of the acetylide on the electrophilic carbonyl carbon of 2-chlorobenzaldehyde (B119727). A final aqueous workup protonates the resulting alkoxide to yield the desired 3-(2-chlorophenyl)prop-2-yn-1-ol. It is crucial to use anhydrous conditions as Grignard reagents are highly sensitive to moisture. sciencemadness.org
Reaction Scheme:
CH3CH2Br + Mg -> CH3CH2MgBr
CH3CH2MgBr + HC≡CH -> HC≡CMgBr + CH3CH3
HC≡CMgBr + o-Cl-C6H4-CHO -> o-Cl-C6H4-CH(OMgBr)C≡CH
o-Cl-C6H4-CH(OMgBr)C≡CH + H2O -> this compound + Mg(OH)Br
Utilization of Ethynylmagnesium Bromide Reagents
A more direct and often more convenient method involves the use of a commercially available or pre-prepared solution of ethynylmagnesium bromide (HC≡CMgBr). sigmaaldrich.com This reagent can be directly added to a solution of the aldehyde, simplifying the procedure by avoiding the handling of acetylene gas.
The reaction of ethynylmagnesium bromide with 2-chlorobenzaldehyde in a suitable solvent like tetrahydrofuran (B95107) (THF) provides the magnesium alkoxide of the target propargylic alcohol. Subsequent acidic workup liberates the final product. This method is highly effective for the synthesis of various terminal propargylic alcohols. sigmaaldrich.com
| Reagent | Substrate | Product | Key Features |
| Ethynylmagnesium Bromide | 2-Chlorobenzaldehyde | This compound | Direct addition, avoids use of acetylene gas. |
| Ethylmagnesium Bromide / Acetylene | 2-Chlorobenzaldehyde | This compound | In situ formation of the acetylide reagent. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, offering high efficiency and functional group tolerance. The Sonogashira coupling is particularly relevant for the synthesis of alkynes.
Sonogashira Coupling Strategies for Aryl-Substituted Propargylic Alcohols
The Sonogashira coupling reaction provides a direct route to aryl-substituted alkynes by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org For the synthesis of this compound, this strategy involves the reaction of propargyl alcohol (prop-2-yn-1-ol) with a 2-halochlorobenzene, such as 1-chloro-2-iodobenzene.
The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like copper(I) iodide (CuI), in the presence of an amine base (e.g., triethylamine (B128534) or piperidine). organic-chemistry.orgrsc.org The base serves to deprotonate the propargyl alcohol and to neutralize the hydrogen halide formed during the reaction. While aryl iodides and bromides are common substrates, advancements have enabled the use of less reactive aryl chlorides. organic-chemistry.org
Typical Reaction Conditions for Sonogashira Coupling:
| Component | Example | Role |
| Aryl Halide | 1-Chloro-2-iodobenzene | Aryl source |
| Alkyne | Prop-2-yn-1-ol | Alkyne source |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper Co-catalyst | CuI | Facilitates the reaction |
| Base | Triethylamine (Et₃N) | Solvent and acid scavenger |
| Solvent | THF or DMF | Reaction medium |
A deacetonative variant of the Sonogashira coupling has also been developed, which uses aryl propargyl alcohols to react with aryl chlorides, yielding diaryl acetylenes. organic-chemistry.org
Related Transition Metal-Catalyzed Alkynylation Protocols
While palladium is the most common metal for Sonogashira-type couplings, other transition metals can also catalyze the alkynylation of aryl halides. Research has explored the use of catalysts based on copper, gold, and iron to achieve similar transformations, sometimes offering different reactivity profiles or milder reaction conditions. rsc.orgnih.gov
For instance, copper-catalyzed protocols can be employed for the propargylic substitution of propargyl alcohols. rsc.org Iron-catalyzed cross-coupling reactions between aryl halides and terminal alkynes have also been reported, providing a more economical and environmentally friendly alternative to palladium. Furthermore, gold and bismuth catalysts have been shown to be effective in various propargylic substitution reactions. rsc.orgnih.gov These methods broaden the toolkit available for synthesizing compounds like this compound, allowing for the direct functionalization of alcohols in many cases. nih.govchemrxiv.org
Biocatalytic Pathways for Enantioselective Synthesis
Propargylic alcohols, including this compound, are chiral molecules. The development of enantioselective synthetic routes is crucial for applications in the pharmaceutical industry. Biocatalysis, using isolated enzymes or whole-cell systems, offers a powerful approach to obtain enantiomerically pure compounds under mild conditions. nih.govnih.gov
A notable biocatalytic strategy for producing enantiopure propargylic alcohols is through the deracemization of a racemic mixture. researchgate.netacs.org This can be achieved using a two-enzyme cascade:
Oxidation Step: A non-selective enzyme, such as the unspecific peroxygenase from Agrocybe aegerita (rAaeUPO), oxidizes both enantiomers of the racemic propargylic alcohol to the corresponding achiral ketone (e.g., 1-(2-chlorophenyl)prop-2-yn-1-one). nih.govnih.gov
Enantioselective Reduction Step: An enantioselective alcohol dehydrogenase (ADH) is then used to reduce the ketone to a single enantiomer of the alcohol. The choice of ADH determines the chirality of the final product. For instance, the (R)-selective ADH from Lactobacillus kefir or the (S)-selective ADH from Thermoanaerobacter brokii can be used to produce the (R)- or (S)-enantiomer, respectively. nih.govresearchgate.net
This one-pot, two-step cascade has been shown to yield a broad range of enantioenriched propargylic alcohols with high yields (70-99%). nih.govresearchgate.net
Enzymes in the Biocatalytic Cascade for Enantiopure Propargylic Alcohols:
| Enzyme | Source Organism | Role in Cascade | Selectivity |
| Peroxygenase (UPO) | Agrocybe aegerita | Oxidation of racemic alcohol to ketone | Non-selective |
| Alcohol Dehydrogenase (ADH) | Lactobacillus kefir | Reduction of ketone to alcohol | (R)-selective |
| Alcohol Dehydrogenase (ADH) | Thermoanaerobacter brokii | Reduction of ketone to alcohol | (S)-selective |
This biocatalytic platform provides a practical and efficient tool for the synthesis of optically pure propargylic alcohols, which are valuable intermediates in fine chemical and pharmaceutical synthesis. nih.gov
Enzymatic Cascade Reactions for Chiral Propargylic Alcohols
Enzymatic cascade reactions provide a powerful and green alternative for producing chiral propargylic alcohols. These one-pot, multi-step transformations leverage the high selectivity of enzymes to convert simple racemic starting materials into valuable, optically pure products, thereby avoiding costly intermediate isolation steps and minimizing waste. researchgate.net
A notable strategy involves a deracemization cascade to synthesize enantiomerically pure propargylic alcohols from their racemic mixtures. This process can utilize an unspecific peroxygenase (UPO), such as that from Agrocybe aegerita (AaeUPO), in combination with an enantioselective alcohol dehydrogenase (ADH). researchgate.net The AaeUPO oxidizes both enantiomers of the racemic propargylic alcohol to the corresponding aldehyde or ketone. Subsequently, an enantioselective ADH reduces the intermediate carbonyl compound to a single enantiomer of the alcohol. For instance, using ADH from Lactobacillus kefir (LkADH) or Thermoanaerobacter brockii (TbADH) can yield the (S)- or (R)-propargylic alcohols, respectively, with high enantiomeric excess (ee). researchgate.net
This enzymatic cascade has been successfully applied to a range of racemic propargylic alcohols, demonstrating its potential for the synthesis of analogues of this compound. researchgate.net
Table 1: Enzymatic Cascade for Synthesis of Chiral Propargylic Alcohols
| Racemic Substrate | Enzyme System | Product Enantiomer | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1-Phenyl-2-propyn-1-ol | AaeUPO + LkADH | (S) | 99% | >99% |
| 1-Phenyl-2-propyn-1-ol | AaeUPO + TbADH | (R) | 99% | >99% |
| 1-(p-Tolyl)prop-2-yn-1-ol | AaeUPO + LkADH | (S) | 99% | >99% |
| 1-(4-Chlorophenyl)prop-2-yn-1-ol | AaeUPO + LkADH | (S) | 99% | >99% |
Data sourced from a study on enzymatic cascade reactions. researchgate.net
Another innovative approach merges metal catalysis with enzymatic reactions. A chemoenzymatic cascade has been developed to transform racemic propargylic alcohols into enantioenriched allylic amines. This process involves a gold(I)-catalysed Meyer-Schuster rearrangement of the propargylic alcohol to an α,β-unsaturated ketone, followed by a stereoselective transamination catalyzed by an amine transaminase (ATA) to produce the desired chiral amine. researchgate.net
Kinetic Resolution Approaches for Enantiopure Products
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched unreacted starting material and a product with the opposite configuration.
Non-Enzymatic Kinetic Resolution: Several non-enzymatic methods have been developed for the kinetic resolution of propargylic alcohols.
N-Heterocyclic Carbene (NHC) Catalysis : An efficient NHC-catalyzed kinetic resolution of acyclic tertiary propargylic alcohols has been reported, providing high to excellent enantioselectivity through enantioselective acylation. acs.org
Copper-Catalyzed Silylation : A broad range of tertiary propargylic alcohols can be kinetically resolved using a Cu-H catalyzed enantioselective silylation. This method uses a commercially available precatalyst and a simple hydrosilane as the resolving agent, achieving high selectivity factors (up to 207). nih.gov
Palladium-Catalyzed Resolution : A highly efficient kinetic resolution of tertiary propargylic alcohols has been achieved through a Pd/H⁺-cocatalyzed reaction, yielding products with excellent enantioselectivities (93–>99% ee). rsc.org
Benzotetramisole (BTM) Catalysis : The kinetic resolution of variously substituted secondary propargylic alcohols catalyzed by BTM has shown high selectivity factors, among the best for nonenzymatic catalysts with this class of substrates. acs.orgnih.gov
Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer product. Lipases are commonly used in the DKR of racemic alcohols. mdpi.com For propargylic alcohols, DKR can be carried out using a lipase (B570770) like Candida antarctica lipase A (CAL-A) to produce the corresponding (R)-esters with high selectivity and yields. mdpi.com
Table 2: Comparison of Kinetic Resolution Methods for Propargylic Alcohols
| Method | Catalyst/Reagent | Substrate Type | Key Feature | Reference |
|---|---|---|---|---|
| Enantioselective Acylation | NHC-Catalyst | Tertiary | First example of KR by enantioselective acylation. | acs.org |
| Enantioselective Silylation | Cu-H Complex | Tertiary | High selectivity factors (up to 207). | nih.gov |
| Carboxylative Resolution | Pd/H⁺ Co-catalyst | Tertiary | Excellent enantioselectivities (93–>99% ee). | rsc.org |
| Enantioselective Acylation | Benzotetramisole (BTM) | Secondary | High selectivity factors (up to 32) for nonenzymatic catalysts. | acs.orgnih.gov |
Transition Metal-Free Synthetic Routes to Propargylic Alcohols
While transition metals are powerful catalysts, their removal from final products can be challenging, particularly in pharmaceutical applications. This has driven the development of transition-metal-free synthetic routes.
A significant advancement in this area is the base-promoted borylation of internal propargylic alcohols. This method utilizes a base to facilitate the addition of diboron (B99234) reagents to the triple bond of propargylic alcohols, yielding structurally diverse vinylboronates without the need for a transition metal catalyst. rsc.orgrsc.org This approach is particularly valuable as the borylative addition to electronically un-biased triple bonds is typically challenging in transition-metal-free systems. rsc.org
Another metal-free approach involves the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst for the addition of trialkylsilylalkynes to aldehydes and ketones. This method is operationally simple and tolerates a variety of functional groups on the aryl ring, such as chloro, bromo, and fluoro groups, making it suitable for synthesizing analogues of this compound. organic-chemistry.org
Alternative Synthetic Routes to Propargylic Alcohol Scaffolds
Beyond the specialized methods above, several other robust synthetic strategies exist for constructing propargylic alcohol scaffolds.
Alkynylation of Carbonyls : A cornerstone method is the addition of metal acetylides to aldehydes and ketones. This can be achieved using various reagents and catalysts. For example, zinc-mediated additions of terminal alkynes to aldehydes using Zn(OTf)₂ and a chiral ligand like (+)-N-methylephedrine can produce chiral propargylic alcohols in high yield and enantioselectivity. organic-chemistry.org Similarly, Grignard reagents can be used to deprotonate terminal alkynes, which then act as nucleophiles, attacking electrophilic carbonyls like benzophenone (B1666685) to form tertiary propargylic alcohols. sciencemadness.org
Fritsch-Buttenberg-Wiechell (FBW) Rearrangement : This method generates a lithium acetylide from a substituted dibromoolefin precursor. The resulting acetylide can be trapped with electrophiles, including aldehydes and ketones, to provide a wide range of propargylic alcohols. organic-chemistry.org
Sonogashira Coupling : While a transition-metal-catalyzed reaction, the Sonogashira coupling is a classic and highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The synthesis of propargylic alcohols can be achieved by coupling an appropriate aryl halide with a propargyl alcohol derivative. For instance, 3-phenylprop-2-yn-1-ol can be synthesized by coupling iodobenzene (B50100) with 2-propyn-1-ol in the presence of a palladium catalyst and a copper co-catalyst. rsc.org This methodology is directly applicable to the synthesis of this compound from 2-chloro-iodobenzene and propargyl alcohol.
Propargylic C-H Functionalization : An organometallic umpolung approach using iron mediation allows for the direct C-H hydroxylation of alkynes to regioselectively synthesize propargylic alcohols. This method demonstrates orthogonality to other C-H activation strategies. nih.gov
Comprehensive Reactivity and Transformational Chemistry of 3 2 Chlorophenyl Prop 2 Yn 1 Ol
Nucleophilic Propargylic Substitution Reactions
The hydroxyl group of 3-(2-chlorophenyl)prop-2-yn-1-ol can be substituted by a variety of nucleophiles. These reactions typically proceed through the activation of the hydroxyl group to form a better leaving group, followed by nucleophilic attack.
Direct Displacement of the Hydroxyl Group
Direct displacement of the hydroxyl group in propargylic alcohols like this compound is challenging due to the poor leaving group ability of the hydroxide (B78521) ion. To facilitate this, the hydroxyl group is typically activated by protonation under acidic conditions or by conversion to a more reactive species, such as a halide or a sulfonate ester. For instance, treatment with reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can convert the alcohol into the corresponding propargyl bromide or chloride, respectively. These halides are then susceptible to nucleophilic attack.
| Reagent | Product | Reaction Type |
| PBr3 | 3-bromo-1-(2-chlorophenyl)prop-1-yne | Halogenation |
| SOCl2 | 1-chloro-3-(2-chlorophenyl)prop-1-yne | Halogenation |
Reactions with Carbon-Centered Nucleophiles
Propargylic alcohols, following activation, readily react with carbon-centered nucleophiles, leading to the formation of new carbon-carbon bonds. This is a fundamental strategy for extending the carbon chain. Common carbon nucleophiles include organometallic reagents (e.g., Grignard reagents, organocuprates), enolates, and cyanide. For example, in the presence of a cobalt complex (as in the Nicholas reaction), the triple bond is protected, allowing for the generation of a stabilized propargylic cation that can be attacked by a wide range of carbon nucleophiles. Another important reaction is the Sonogashira coupling, a cross-coupling reaction that joins a terminal alkyne with an aryl or vinyl halide, although this typically involves the alkyne C-H bond rather than the hydroxyl group directly. wikipedia.orglibretexts.org
| Reaction Name | Nucleophile Type | Key Features |
| Nicholas Reaction | Various carbon nucleophiles | Cobalt-mediated stabilization of propargylic cation. nih.gov |
| Sonogashira Coupling | Terminal alkyne (after conversion) | Palladium-catalyzed cross-coupling. wikipedia.orglibretexts.org |
Reactions with Heteroatom-Centered Nucleophiles (e.g., Sulfur, Nitrogen)
The activated hydroxyl group of this compound can also be displaced by heteroatom-centered nucleophiles. Reactions with thiols or their conjugate bases (thiolates) lead to the formation of propargyl sulfides. Similarly, amines can act as nitrogen nucleophiles to produce propargyl amines. A notable example is the A3 coupling (alkyne-aldehyde-amine) reaction, which is a multicomponent reaction that can be used to synthesize propargylamines.
| Nucleophile | Product Type |
| Thiols (R-SH) | Propargyl sulfides |
| Amines (R-NH2) | Propargylamines |
Rearrangement Reactions of Propargylic Alcohols
Propargylic alcohols are known to undergo several important rearrangement reactions, often under acidic or metal-catalyzed conditions. These reactions lead to the formation of α,β-unsaturated carbonyl compounds.
Meyer-Schuster Rearrangement and its Catalytic Variants
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated ketone or aldehyde. synarchive.comwikipedia.org In the case of a terminal propargylic alcohol like this compound, the expected product is an α,β-unsaturated aldehyde, specifically (E/Z)-3-(2-chlorophenyl)propenal. The reaction proceeds through protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the final product. wikipedia.org
Traditional conditions for the Meyer-Schuster rearrangement often involve strong acids, which can lead to side reactions. wikipedia.org Modern catalytic variants have been developed using transition metals such as gold, ruthenium, and silver, which allow the reaction to proceed under milder conditions with improved selectivity. wikipedia.org For instance, gold(I) catalysts have been shown to be highly effective in promoting this rearrangement. wikipedia.org
| Catalyst Type | Product | Key Advantage |
| Strong Acid (e.g., H2SO4) | (E/Z)-3-(2-chlorophenyl)propenal | Traditional method |
| Transition Metal (e.g., Au(I), Ru) | (E/Z)-3-(2-chlorophenyl)propenal | Milder reaction conditions, higher selectivity. wikipedia.org |
Rupe Rearrangement Mechanisms
The Rupe rearrangement is a competing reaction to the Meyer-Schuster rearrangement, particularly for tertiary propargylic alcohols. synarchive.comwikipedia.org This reaction also occurs under acidic conditions and leads to the formation of α,β-unsaturated ketones. The mechanism involves the formation of an enyne intermediate, followed by hydration and tautomerization. wikipedia.org Since this compound is a secondary alcohol, it is expected to primarily undergo the Meyer-Schuster rearrangement. However, if the starting material were a tertiary alcohol, such as one derived from the addition of an organometallic reagent to a ketone precursor with a 2-chlorophenylacetylene moiety, the Rupe rearrangement would become a significant consideration.
Redox Isomerizations
The redox isomerization of propargyl alcohols into α,β-unsaturated carbonyl compounds is a highly atom-economical transformation. lookchem.com This process can be catalyzed by various transition metals, with the specific catalyst influencing the reaction pathway and product selectivity. researchgate.net
A notable example is the rhodium-catalyzed isomerization of α-arylpropargyl alcohols to indanones. nih.gov This reaction proceeds under mild conditions and is thought to involve an unexpected cascade mechanism where a 1,4-hydrogen shift is the turnover-limiting step. nih.gov Given the structural similarity, it is conceivable that this compound could undergo a similar rhodium-catalyzed isomerization to yield a 4-chloro-substituted indanone.
Furthermore, a dual-catalyst system comprising tris(triphenylphosphine)ruthenium dichloride and a tin co-catalyst has been shown to efficiently effect the redox isomerization of propargyl alcohols to the corresponding enals and enones. lookchem.com This system operates via a mechanism distinct from that of allylic alcohol isomerization. lookchem.com The application of this methodology to this compound would be expected to produce (E/Z)-3-(2-chlorophenyl)propenal.
Interactive Data Table: Redox Isomerization of Propargyl Alcohols
| Substrate Type | Catalyst System | Product Type | Reference |
| α-Arylpropargyl alcohols | Rhodium catalyst | Indanones | nih.gov |
| General propargyl alcohols | Tris(triphenylphosphine)ruthenium dichloride / Tin co-catalyst | Enals/Enones | lookchem.com |
| Allylic alcohols | Rh(I)-N-heterocyclic carbene complexes | Saturated carbonyls | mdpi.com |
Propargyl/Allenyl Isomerization Processes
The isomerization of propargylic systems to their allenic counterparts is a fundamental process in alkyne chemistry. lookchem.com This transformation can be a key step in more complex reaction cascades. A novel method for the preparation of 4-allenyl-oxazolines from (Z)-2-en-4-yn-1-ols involves a propargyl/allenyl isomerization as a crucial step. iipseries.orgrsc.org The reaction of the enynol with trichloroacetonitrile (B146778) in the presence of DBU proceeds through nucleophilic attack, cyclization, and subsequent isomerization to the allene. iipseries.orgrsc.org Notably, the electronic nature of the substituents on the aryl ring significantly affects the efficiency of the propargyl/allenyl isomerization. rsc.org An example with a 4-chlorophenyl substituent on the propargylic position demonstrates the feasibility of this isomerization in chloro-substituted systems. rsc.org
This isomerization is not limited to the formation of heterocycles. A palladium-catalyzed reaction involving coupling, propargyl-allenyl isomerization, and an Alder-ene cycloaddition has been reported for the synthesis of 2,3-dihydrofurans.
Cyclization and Annulation Reactions
Intramolecular Cycloisomerization Reactions
Intramolecular cycloisomerization reactions of functionalized alkynes provide a powerful and atom-economical route to a wide variety of cyclic and heterocyclic structures. While direct examples with this compound are scarce, related systems demonstrate the potential for such transformations. For instance, the base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one leads to the formation of a 1-(4-chlorophenyl)-substituted 3H-pyrrol-3-one in good yield. This reaction highlights how a propargylic backbone can be utilized to construct heterocyclic rings through the strategic placement of nucleophilic groups.
Cascade Cyclizations to Form Heterocyclic Systems
Quinoline (B57606) Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous synthetic methods have been developed for its construction. nih.goviipseries.orgnih.govnih.govorganic-chemistry.orgnih.govnih.govthieme-connect.demdpi.comresearchgate.netorganic-chemistry.orgresearchgate.netrsc.org Several of these strategies involve cascade reactions where a propargylic precursor, such as a derivative of this compound, could serve as a key building block.
Gold-catalyzed reactions have emerged as a particularly effective tool for quinoline synthesis. nih.govrsc.orgthieme-connect.deresearchgate.netresearchgate.netnih.gov For example, gold catalysts can promote the annulation of anthranils with aryl propargyl ethers to form quinoline derivatives. iipseries.org Another gold-catalyzed approach involves the reaction of propargylic silyl (B83357) ethers with anthranils, proceeding through a cascade of ring opening, a 1,2-hydride shift, protodeauration, and a Mukaiyama aldol (B89426) cyclization to afford functionalized quinolines. nih.gov
Furthermore, the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from the corresponding propargyl alcohol, provides a direct route to 3-substituted quinolines. nih.gov This 6-endo-dig cyclization can be promoted by various electrophiles, including iodine, bromine, and phenylselenyl bromide. nih.gov The electronic nature of the substituents on the aniline (B41778) ring has been shown to have a minimal effect on the reaction yield, suggesting that an N-(2-chlorophenyl)propargyl aniline would be a viable substrate. nih.gov
A sequence of propargyl-allenyl isomerization followed by an aza-electrocyclization has also been reported for the synthesis of polyfunctionalized quinolines, further demonstrating the versatility of propargylic precursors in complex cascade reactions. nih.gov
Interactive Data Table: Synthesis of Quinolines from Propargylic Precursors
| Precursor Type | Catalyst/Reagents | Key Transformation(s) | Reference |
| Aryl propargyl ethers and anthranils | Gold catalyst | Annulation | iipseries.org |
| Propargylic silyl ethers and anthranils | Gold catalyst | Cascade cyclization | nih.gov |
| N-(2-Alkynyl)anilines | I₂, Br₂, PhSeBr | 6-endo-dig electrophilic cyclization | nih.gov |
| Propargylamines | - | Propargyl-allenyl isomerization, aza-electrocyclization | nih.gov |
Indole (B1671886) and Dihydroindole Derivatives
The synthesis of indole and dihydroindole derivatives often involves the strategic use of functionalized precursors that can undergo cyclization reactions. While direct reactions involving this compound for the synthesis of indoles were not explicitly detailed in the provided search results, the literature offers numerous methods for indole synthesis that could potentially be adapted. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.gov One could envision a synthetic route where this compound is first transformed into a suitable carbonyl-containing intermediate to participate in such a reaction.
Furthermore, modern synthetic methodologies provide alternative pathways. For example, one-pot, multi-component reactions are efficient strategies for constructing complex molecules like polynuclear indole derivatives. mdpi.comdergipark.org.tr These reactions often utilize starting materials that can be readily prepared from precursors like this compound. The synthesis of 3-substituted-indolin-2-ones, which are precursors to many biologically active indole derivatives, has also been reported through multi-step sequences. nih.gov
A facile method for the synthesis of 4,5-dihydro-3-(2-aryl-indol-3-yl)-5-(4-chlorophenyl)-N1-phenylpyrazoles involves the cyclization of an indolylchalcone with phenyl hydrazine. researchgate.net This highlights the importance of chalcone-like intermediates, which can be synthesized from propargyl alcohols.
Pyrimidine (B1678525) Derivatives
The synthesis of pyrimidine derivatives, a class of compounds with significant biological activity, can be achieved through various cyclization strategies. A common approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as guanidine (B92328) or thiourea. nih.govresearchgate.net
For instance, the reaction of (E)-1-(4-chlorophenyl)-3-(aryl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride in the presence of a base like sodium hydroxide leads to the formation of 4-(4-chlorophenyl)-6-(aryl)pyrimidin-2-amines. nih.gov The precursor chalcones can be synthesized via Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde.
Another versatile method for constructing fused pyrimidine systems is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This approach allows for the rapid assembly of complex pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx Additionally, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized from precursors like 3-(4-chlorophenyl)-2-cyano-N-cyclohexylacrylamide. nih.gov
A summary of representative pyrimidine syntheses is provided in the table below.
| Starting Material(s) | Reagents | Product | Yield (%) | Ref. |
| (E)-1-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, Guanidinium hydrochloride | NaOH, Ethanol | 4-(4-Chlorophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine | 58 | nih.gov |
| (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, Guanidinium hydrochloride | NaOH, Ethanol | 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | 65 | nih.gov |
| Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | Tetra-n-butylammonium bromide, Ethanol | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | - | scielo.org.mx |
| (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, Thiourea | - | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | - | researchgate.net |
| 3-(4-Chlorophenyl)-2-cyano-N-cyclohexylacrylamide, Cyanoacetamide | Piperidine, Ethanol | 2-Amino-4-(4-chlorophenyl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | 91 | nih.gov |
Oxathiolene and Oxazolidine (B1195125) Formations
Information regarding the direct synthesis of oxathiolene and oxazolidine derivatives from this compound was not found in the provided search results.
Chromene and Benzofuran (B130515) Syntheses
The synthesis of chromene and benzofuran derivatives often involves the cyclization of appropriately substituted phenols or catechols with various reaction partners. While a direct synthesis from this compound is not explicitly described, its derivatives could serve as precursors.
For example, the synthesis of 1-(1-benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one is achieved by the reaction of 2-acetylbenzofuran (B162037) with p-chlorobenzaldehyde in the presence of aqueous sodium hydroxide. nih.gov This chalcone (B49325) could potentially be derived from a precursor related to this compound.
The synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives starts from the reaction of an o-hydroxyacetophenone with chloroacetone. mdpi.com These benzofuran ketones can then undergo further functionalization.
Thiochromene Formation
Detailed procedures for the formation of thiochromenes from this compound were not available in the provided search results.
[3+2] Annulation Reactions
[3+2] Annulation reactions are powerful tools for the construction of five-membered rings. These reactions typically involve the combination of a three-atom component and a two-atom component. Allenylsilanes, propargylsilanes, and allylsilanes are commonly used as three-carbon synthons in these annulations. mit.edu
A notable example is the phosphine-catalyzed [3+2] annulation of allenoates with 3-methyleneindolin-2-ones, which yields spirooxindoles containing a cyclopentene (B43876) ring. rsc.org This reaction proceeds with high regio- and stereoselectivity. While not directly involving this compound, this demonstrates the principle of [3+2] cycloadditions in building complex heterocyclic frameworks. The alkyne moiety in this compound could potentially be elaborated into a suitable allene or a related three-carbon component for participation in such reactions.
Addition and Coupling Reactions Involving the Alkyne Moiety
The terminal alkyne group in this compound is a key site for a variety of addition and coupling reactions. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Electrophilic Addition: Alkynes readily undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). libretexts.org The addition of one equivalent of HX to an alkyne yields a haloalkene, and the addition of a second equivalent results in a geminal dihalide. libretexts.org Similarly, the reaction with one equivalent of a halogen produces a dihaloalkene, and two equivalents give a tetrahaloalkane. libretexts.org These reactions typically follow Markovnikov's rule. libretexts.org
Hydroboration-Oxidation: The hydroboration-oxidation of a terminal alkyne, such as the one in this compound, would lead to the formation of an aldehyde after tautomerization of the initial enol product.
Oxymercuration-Demercuration: In contrast, the oxymercuration-demercuration of a terminal alkyne yields a methyl ketone upon tautomerization of the enol intermediate.
Reduction: The triple bond of an alkyne can be selectively reduced. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst will reduce the alkyne all the way to an alkane. youtube.com To stop at the alkene stage, specific catalysts are required. Lindlar's catalyst (a poisoned palladium catalyst) will produce a cis-alkene, while sodium metal in liquid ammonia (B1221849) will yield a trans-alkene. youtube.com
Coupling Reactions: The terminal alkyne can participate in various coupling reactions, such as the Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. This reaction is a powerful method for forming carbon-carbon bonds.
A summary of common alkyne reactions is presented below.
| Reaction Type | Reagents | Product Type | Ref. |
| Electrophilic Addition | HX (1 eq.) | Haloalkene | libretexts.org |
| Electrophilic Addition | HX (2 eq.) | Geminal dihalide | libretexts.org |
| Halogenation | X₂ (1 eq.) | Dihaloalkene | libretexts.org |
| Halogenation | X₂ (2 eq.) | Tetrahaloalkane | libretexts.org |
| Catalytic Hydrogenation | H₂, Pd/C | Alkane | youtube.com |
| Partial Reduction | H₂, Lindlar's Catalyst | cis-Alkene | youtube.com |
| Dissolving Metal Reduction | Na, NH₃ (l) | trans-Alkene | youtube.com |
Derivatization Strategies
The presence of both a hydroxyl group and a terminal alkyne allows for a wide range of derivatization strategies, enabling the modification of the molecule at either or both of these functional groups.
The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic methodologies.
Esterification: This can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). youtube.com The resulting esters can serve as protecting groups or can introduce new functionalities into the molecule.
Etherification: The Williamson ether synthesis is a common method for converting the alcohol into an ether. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide.
Table 3: Common Reagents for Esterification and Etherification
| Transformation | Reagent | Base | Typical Solvent |
| Esterification | Acetyl chloride | Pyridine | Dichloromethane (B109758) |
| Esterification | Acetic anhydride | DMAP, Triethylamine | Dichloromethane |
| Etherification | Methyl iodide | Sodium hydride | Tetrahydrofuran (B95107) |
| Etherification | Benzyl bromide | Sodium hydride | Dimethylformamide |
The terminal alkyne of this compound is a versatile functional group that can undergo a variety of transformations.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net This allows for the extension of the carbon chain and the introduction of various aryl or vinyl substituents at the terminal position of the alkyne. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.orgorganic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.net
Click Chemistry: The terminal alkyne is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." nih.govmdpi.comnih.govrsc.orgproquest.com This reaction with an organic azide (B81097) leads to the regioselective formation of a 1,4-disubstituted 1,2,3-triazole. This transformation is highly efficient, tolerant of a wide range of functional groups, and can be performed under mild, often aqueous, conditions. nih.govmdpi.comnih.gov
Table 4: Key Reactions for Terminal Alkyne Functionalization
| Reaction | Reagents | Catalyst System | Product |
| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Disubstituted Alkyne |
| Azide-Alkyne Cycloaddition | Organic Azide | Cu(I) salt (e.g., CuSO₄/Sodium Ascorbate) | 1,2,3-Triazole |
Formation of Organometallic Intermediates
The reactivity of the propargylic alcohol functional group in this compound makes it a versatile precursor for the formation of various organometallic intermediates. The presence of the alkyne and the hydroxyl group allows for interaction with a range of transition metals, leading to the in-situ generation of species that are pivotal in catalytic transformations. While the isolation and detailed characterization of stable organometallic complexes derived directly from this compound are not extensively documented in publicly available literature, the general principles of its coordination chemistry can be inferred from studies on analogous propargylic alcohols. The primary modes of interaction involve the π-system of the alkyne and the oxygen atom of the alcohol, which can coordinate to a metal center, thereby activating the molecule for subsequent reactions.
Gold-Catalyzed Activation and Intermediates:
Gold catalysts, in both Au(I) and Au(III) oxidation states, are particularly effective in activating propargylic alcohols. cymitquimica.comechemi.comdoi.org The interaction of a gold catalyst with a propargylic alcohol like this compound is believed to proceed through the formation of a π-complex, where the gold center coordinates to the carbon-carbon triple bond. doi.org This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack.
In many gold-catalyzed reactions of propargylic alcohols, a key intermediate is a gold-containing carbocationic species. cymitquimica.com The hydroxyl group, upon coordination to the gold center, becomes a better leaving group. Its departure is facilitated by the formation of a resonance-stabilized carbocation. For propargylic alcohols, this can lead to the formation of allenyl-gold intermediates.
Furthermore, gold catalysts can facilitate the formation of vinyl-gold species. echemi.com Following the nucleophilic attack on the gold-activated alkyne, a vinyl-gold intermediate is formed, which can then undergo protodemetalation to release the final product and regenerate the gold catalyst. echemi.com In some instances, particularly with 1,5- and 1,6-enynes, the formation of cyclopropyl (B3062369) gold carbene intermediates has been proposed.
Palladium-Catalyzed Intermediates:
Palladium catalysts are widely employed in cross-coupling and cyclization reactions involving alkynes. For a substrate such as this compound, several types of organopalladium intermediates can be envisaged. In reactions such as the Sonogashira coupling, a palladium(0) species undergoes oxidative addition to an aryl or vinyl halide, followed by transmetalation with a copper acetylide (formed from the terminal alkyne) to generate a palladium(II)-alkynyl complex.
In cyclization reactions, an aminopalladation or oxypalladation mechanism is often proposed. nih.gov This involves the intramolecular attack of a nitrogen or oxygen nucleophile onto the alkyne, which is coordinated to a palladium(II) center. This results in the formation of a vinyl-palladium intermediate that can undergo further reactions, such as reductive elimination or insertion.
Copper-Mediated Intermediates:
Copper salts are frequently used in combination with other transition metals or as the sole mediator in reactions of terminal alkynes. In the context of this compound, the formation of a copper(I) acetylide is a common first step, particularly in coupling reactions. This is achieved by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. These copper acetylides are crucial intermediates in reactions like the Glaser coupling (homocoupling of terminal alkynes) and the Sonogashira coupling.
Moreover, copper can mediate oxidative coupling reactions. In some three-component reactions, a cascade process involving a copper-mediated oxidative release of a cyanide from a reagent, followed by a copper-catalyzed cyanation, has been observed.
Platinum-Catalyzed Intermediates:
Platinum complexes are also known to catalyze reactions of alkynes. Similar to gold and palladium, platinum can activate the C-C triple bond of this compound towards nucleophilic attack. The synthesis of stable platinum(II) complexes with various ligands is well-documented, and it is plausible that this compound could act as a ligand, coordinating to the platinum center through its alkyne functionality to form a stable organometallic complex. The reaction of K₂PtCl₄ with appropriate ligands is a common method for the synthesis of platinum(II) complexes.
The following table summarizes the types of organometallic intermediates that are likely to be formed from this compound based on the known reactivity of similar propargylic alcohols.
| Metal Catalyst | Proposed Intermediate Type | Key Features of Formation |
| Gold (Au) | Gold-alkyne π-complex | Initial coordination of gold to the C-C triple bond. |
| Gold-stabilized carbocation | Departure of the hydroxyl group facilitated by gold coordination. | |
| Allenyl-gold species | Rearrangement following carbocation formation. | |
| Vinyl-gold species | Formed after nucleophilic attack on the activated alkyne. echemi.com | |
| Cyclopropyl gold carbene | In specific enyne cycloisomerization reactions. | |
| Palladium (Pd) | Palladium(II)-alkynyl complex | Formed in cross-coupling reactions via transmetalation. |
| Vinyl-palladium intermediate | Resulting from aminopalladation or oxypalladation in cyclizations. nih.gov | |
| Copper (Cu) | Copper(I) acetylide | Formed from the terminal alkyne with a Cu(I) salt and base. |
| Platinum (Pt) | Platinum-alkyne π-complex | Coordination of the alkyne to a platinum center. |
It is important to note that in many catalytic cycles, these organometallic intermediates are transient and not isolated. Their existence and structure are often inferred from mechanistic studies and the nature of the final products.
Mechanistic Elucidation of Reactions Involving 3 2 Chlorophenyl Prop 2 Yn 1 Ol
Formation and Reactivity of Carbocationic Intermediates (e.g., Allenyl Cations, Propargylic Carbocations)
The reactions of 3-(2-chlorophenyl)prop-2-yn-1-ol are often initiated by the activation of the hydroxyl group, typically under acidic conditions, leading to the formation of highly reactive carbocationic intermediates. The nature of these intermediates, primarily propargylic and allenyl cations, dictates the subsequent reaction pathways and product distribution.
The protonation of the hydroxyl group facilitates its departure as a water molecule, a much better leaving group. wikipedia.org This process generates a resonance-stabilized carbocation. The positive charge can be localized on the propargylic carbon (the carbon atom adjacent to the triple bond) or delocalized across the alkyne system to form an allenyl cation. The stability of these carbocations is a critical factor, and substrates that can form stable carbocations are more prone to undergo these rearrangements. rsc.org The presence of the aryl group at the C-3 position provides significant stabilization to the carbocation through resonance.
The initially formed propargylic carbocation can undergo a 1,3-shift, leading to the formation of an allenol intermediate, which then tautomerizes to the corresponding α,β-unsaturated carbonyl compound. organicreactions.org This transformation is known as the Meyer-Schuster rearrangement. wikipedia.orgorganicreactions.org The reaction is often catalyzed by strong acids, but milder conditions using Lewis acids or transition metals can also be employed. wikipedia.org The direct catalytic substitution of the hydroxyl group is an advantageous method as it avoids the multiple steps and environmentally unfriendly byproducts associated with converting the hydroxyl group into a more reactive leaving group. rsc.org
The reactivity of these carbocationic intermediates is diverse. They can be trapped by various nucleophiles, leading to substitution products. For instance, in the presence of alcohols, ethers can be formed. rsc.org The competition between rearrangement and substitution pathways is a key aspect of the reactivity of this compound.
| Intermediate | Formation | Subsequent Reactions | Influencing Factors |
| Propargylic Carbocation | Protonation of the hydroxyl group followed by loss of water. wikipedia.org | Nucleophilic attack, rearrangement to allenyl cation. rsc.org | Substituents on the aromatic ring, solvent polarity. rsc.org |
| Allenyl Cation | Resonance form of the propargylic carbocation. | Nucleophilic attack, formation of α,β-unsaturated carbonyls. rsc.org | Catalyst, reaction temperature. rsc.org |
Detailed Analysis of Lewis Acid Catalysis Mechanisms
Lewis acids play a pivotal role in promoting reactions of this compound by activating the hydroxyl group, making it a better leaving group without the need for strong Brønsted acids. organic-chemistry.orgnih.gov This activation facilitates the formation of the crucial carbocationic intermediates under milder conditions. nih.govnih.gov Various Lewis acids, including BF₃·Et₂O, FeCl₃, TiCl₄, and SnCl₄, have been shown to be effective catalysts for reactions of propargylic alcohols. rsc.org
The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the oxygen atom of the hydroxyl group. This coordination polarizes the C-O bond, weakening it and facilitating its cleavage to generate the carbocation. For example, BF₃·Et₂O has been used to catalyze the propargylation of propargylic alcohols, where the key step is the generation of the propargylic cation. rsc.org The choice of Lewis acid can significantly influence the reaction's outcome and selectivity. nih.gov For instance, in some cases, a cascade Meyer-Schuster rearrangement and Friedel-Crafts reaction mechanism has been proposed in the presence of a Lewis acid. nih.govnih.gov
The efficiency of the Lewis acid catalyst can be affected by the solvent. For example, in certain reactions, changing the solvent from dichloromethane (B109758) to others like toluene, acetonitrile, or THF can diminish the product yield. rsc.org This highlights the importance of the reaction medium in stabilizing the intermediates and transition states.
| Lewis Acid | Role | Mechanistic Step |
| BF₃·Et₂O | Activates the hydroxyl group. | Coordination to the oxygen atom, facilitating C-O bond cleavage. rsc.org |
| FeCl₃ | Catalyzes substitution reactions. | Promotes nucleophilic attack on the activated alcohol. organic-chemistry.org |
| TiCl₄ | Promotes various transformations. | Can act as a catalyst for rearrangements and substitutions. rsc.org |
| InCl₃ | Catalyst for microwave-assisted reactions. | Offers excellent yields and short reaction times in Meyer-Schuster rearrangements. wikipedia.org |
Insights into Transition Metal Catalysis Pathways
Transition metals, particularly palladium and silver, offer powerful catalytic routes for the transformation of this compound, enabling a wide range of synthetic applications. rsc.orgresearchgate.net
Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions. nih.govyoutube.com In the context of propargylic alcohols, palladium catalysis can proceed through various mechanistic pathways. One common pathway involves the oxidative addition of a palladium(0) species to the carbon-halogen bond of an aryl or vinyl halide, followed by transmetalation with an organometallic reagent and reductive elimination to form a new carbon-carbon bond. youtube.com
In reactions involving this compound, palladium catalysts can promote the coupling of the alkyne moiety with various partners. For example, in Sonogashira-type couplings, a palladium catalyst, often in conjunction with a copper co-catalyst, facilitates the reaction between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com Although this compound is not a terminal alkyne, related palladium-catalyzed reactions of internal alkynes are known. acs.org
Silver salts can act as catalysts in reactions of terminal alkynes, often proceeding through the formation of silver acetylide intermediates. sci-hub.sepsu.eduresearchgate.net While this compound is an internal alkyne, the principles of silver catalysis are relevant to understanding potential side reactions or transformations involving the terminal alkyne functionality if it were present.
Silver(I) ions can activate terminal alkynes via the formation of an alkynyl silver intermediate. researchgate.net This can occur through a reversible reaction between a silver salt, such as silver nitrate, and the alkyne. byjus.com The resulting silver acetylide is a nucleophile that can participate in various addition and coupling reactions. psu.edu The formation of a silver acetylide polarizes the C≡C bond, making it more susceptible to further reactions. sci-hub.se
Mechanistic Investigations of σ-Activation and π-Activation of Carbon-Carbon Triple Bonds
The activation of the carbon-carbon triple bond in this compound by transition metals is a key step in many of its catalytic transformations. This activation can occur through two primary modes: σ-activation and π-activation. numberanalytics.com
σ-Activation involves the oxidative addition of the alkyne to a transition metal center, leading to the formation of a σ-alkynyl complex. numberanalytics.com This mode of activation is common in reactions like the Sonogashira coupling, where a palladium catalyst facilitates the cross-coupling of an alkyne with an aryl halide. numberanalytics.com
π-Activation , on the other hand, involves the coordination of the alkyne's π-system to a transition metal center, forming a π-complex. numberanalytics.com This interaction weakens the triple bond, making it more susceptible to nucleophilic attack. numberanalytics.com Gold and silver catalysts are particularly known for their ability to activate alkynes through π-coordination. researchgate.netresearchgate.net For instance, gold(I) catalysts can activate the triple bond towards nucleophilic attack, initiating a variety of transformations, including the Meyer-Schuster rearrangement. researchgate.net
The choice between σ- and π-activation depends on several factors, including the nature of the transition metal, the ligands, and the reaction conditions. numberanalytics.com
Influence of Substituents, Solvents, and Additives on Reaction Pathways and Selectivity
The outcome and selectivity of reactions involving this compound are highly sensitive to the influence of substituents, solvents, and additives.
Substituents: The 2-chlorophenyl group on the alkyne significantly influences the reactivity. The electron-withdrawing nature of the chlorine atom can affect the stability of carbocationic intermediates. rsc.org For instance, in some FeCl₃-catalyzed reactions, a p-chloro-substituted propargylic alcohol afforded a lower yield compared to other substituted analogues, suggesting that electron-withdrawing groups can disfavor the formation of the carbocationic intermediate. rsc.org The steric bulk of the substituent can also play a role in directing the regioselectivity of reactions. acs.org
Solvents: The choice of solvent can dramatically alter the reaction pathway and selectivity. nih.gov Polar protic solvents can stabilize carbocationic intermediates, favoring pathways that involve these species. nih.gov In contrast, non-polar solvents might favor different mechanisms. For example, in some Lewis acid-catalyzed reactions of propargylic alcohols, dichloromethane was found to be the most suitable solvent, with other solvents like toluene, acetonitrile, or THF leading to diminished yields. rsc.org In gold-catalyzed reactions, the solvent can even reverse the selectivity of a reaction. beilstein-journals.org
Additives: Additives can have a profound effect on the course of a reaction. In some catalytic systems, the addition of salts like KPF₆ or NH₄BF₄ can improve yields. rsc.org The presence of a base is crucial in many palladium-catalyzed cross-coupling reactions. nih.gov In silver-catalyzed reactions, the presence of an amine can promote the formation of the silver acetylide intermediate. psu.edu
| Factor | Influence | Example |
| Substituents | Electronic and steric effects on intermediates and transition states. | The 2-chloro group can affect carbocation stability and reaction yields. rsc.org |
| Solvents | Stabilization of intermediates, catalyst solubility, and reactivity. | Dichloromethane is often a good solvent for Lewis acid-catalyzed reactions of propargylic alcohols. rsc.org |
| Additives | Can act as co-catalysts, bases, or alter the catalyst's properties. | Bases are often required for palladium-catalyzed cross-coupling reactions. nih.gov |
Stereochemical Control and Chirality in 3 2 Chlorophenyl Prop 2 Yn 1 Ol Chemistry
Enantioselective Synthesis of Chiral Derivatives
The creation of chiral molecules with a high degree of enantiomeric purity is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials sciences. While specific, documented methods for the direct enantioselective synthesis of chiral derivatives starting from the achiral 3-(2-Chlorophenyl)prop-2-yn-1-ol are not extensively reported in readily available literature, established methodologies for analogous propargyl alcohols provide a clear blueprint for potential synthetic strategies.
A primary approach to inducing chirality is through asymmetric hydrogenation of the alkyne functionality. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, coordinated to chiral ligands, are instrumental in this process. For instance, the use of a chiral catalyst could selectively reduce the triple bond to a cis- or trans-alkene, or even fully to a saturated alcohol, creating one or two stereocenters with a high enantiomeric excess (ee). The choice of catalyst, ligand, and reaction conditions would be paramount in controlling the stereochemical outcome.
Another powerful technique is the Sharpless asymmetric epoxidation . While this method is typically applied to allylic alcohols, a preliminary semi-reduction of the propargyl alcohol to the corresponding (Z)-allylic alcohol would render it a suitable substrate. The subsequent epoxidation, directed by a chiral tartrate ester, would yield an epoxy alcohol with a high degree of enantioselectivity. This intermediate could then be subjected to further transformations.
Furthermore, asymmetric addition reactions to the carbonyl group of an aldehyde precursor to this compound, such as 2-chlorobenzaldehyde (B119727), using a chiral acetylide equivalent would be a direct method to establish a stereocenter at the alcohol-bearing carbon.
Table 1: Potential Methods for Enantioselective Synthesis
| Method | Description | Potential Chiral Product |
| Asymmetric Hydrogenation | Catalytic reduction of the alkyne using a chiral transition metal complex. | Chiral allylic or saturated alcohols. |
| Sharpless Asymmetric Epoxidation | Epoxidation of the corresponding (Z)-allylic alcohol using a chiral catalyst. | Chiral epoxy alcohols. |
| Asymmetric Alkynylation | Addition of a chiral acetylide to 2-chlorobenzaldehyde. | Enantiomerically enriched this compound. |
Diastereoselective Transformations
When a molecule already contains a stereocenter, subsequent reactions that create a new stereocenter can lead to the formation of diastereomers. Controlling the stereochemical outcome of these reactions is crucial. For chiral derivatives of this compound, diastereoselective transformations would be key to building complex, multi-stereocenter molecules.
For example, if an enantiomerically pure derivative of this compound is subjected to a reaction that introduces a second chiral center, the inherent chirality of the starting material can direct the stereochemical course of the reaction. This is known as substrate-controlled diastereoselectivity .
One such transformation could be the diastereoselective epoxidation of a chiral allylic alcohol derived from this compound. The existing stereocenter would influence the face of the double bond that the oxidizing agent attacks, leading to a preponderance of one diastereomer of the resulting epoxy alcohol.
Similarly, diastereoselective cyclization reactions , where the chiral center in a side chain directs the formation of a new stereocenter within a newly formed ring, are a powerful tool. The steric and electronic properties of the substituents on the existing stereocenter would dictate the preferred transition state geometry, resulting in a high diastereomeric ratio. Research on the diastereoselective synthesis of oxiranes and 1,3-dioxolanes from related halogen-substituted phenyl compounds suggests that such control is feasible.
Application in the Optical Resolution of Chiral Compounds
Optical resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One common method involves the use of a chiral resolving agent . This agent, which is itself enantiomerically pure, reacts with the racemate to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional techniques like crystallization or chromatography.
While there is no specific documentation of this compound being used as a chiral resolving agent, its structure contains a hydroxyl group that can be derivatized to form esters or ethers with a racemic carboxylic acid or alcohol, respectively. If an enantiomerically pure form of this compound were available, it could theoretically be used for this purpose. The resulting diastereomeric esters or ethers could then be separated, and the resolving agent subsequently cleaved to yield the resolved enantiomers of the target compound.
The effectiveness of a chiral resolving agent depends on the efficiency of the diastereomer formation and the ease of their separation. The bulky 2-chlorophenyl group in this compound could provide the necessary steric differentiation to facilitate the separation of the resulting diastereomers.
Stereospecificity and Stereoselectivity in Rearrangement and Cyclization Processes
The propargyl alcohol moiety in this compound is a precursor to a variety of rearrangement and cyclization reactions, the stereochemical outcomes of which are of great interest.
Stereospecific reactions are those in which the stereochemistry of the starting material dictates the stereochemistry of the product. A well-known example involving propargyl alcohols is the -sigmatropic rearrangement , such as the Claisen or Overman rearrangement, of their corresponding vinyl ethers or trichloroacetimidates. If a chiral, enantiomerically pure derivative of this compound were used as a starting material, the chirality would be transferred to the product in a predictable manner.
Stereoselective cyclizations , on the other hand, favor the formation of one stereoisomer over others, regardless of the stereochemistry of the starting material, often under the influence of a chiral catalyst or reagent. The Prins cyclization , a reaction between an aldehyde or ketone and a homoallylic or homopropargylic alcohol, is a powerful method for synthesizing substituted tetrahydropyrans and dihydropyrans with high stereocontrol. Derivatives of this compound could serve as valuable precursors in such cyclizations, where the stereochemistry of the newly formed ring is controlled by the reaction conditions and catalysts employed. The formation of all-cis-2,4,6-trisubstituted tetrahydropyrans through such pathways has been demonstrated with other systems, highlighting the potential for high stereoselectivity.
Advanced Applications As a Synthetic Intermediate and Building Block
Construction of Complex Carbocyclic Skeletons
The propargyl alcohol unit in 3-(2-Chlorophenyl)prop-2-yn-1-ol is a key functional group that can be exploited for the synthesis of various carbocyclic frameworks. For instance, it can serve as a precursor in formal [3+2] and [4+2] cycloaddition reactions. The activation of the alcohol, for instance by conversion to a propargyl carbonate or acetate, allows for palladium-catalyzed intramolecular cyclizations onto an appropriately positioned alkene or diene, leading to the formation of five- and six-membered rings, respectively.
Furthermore, the triple bond can participate in transition-metal-catalyzed cycloisomerization reactions. For example, in the presence of gold or platinum catalysts, the alkyne can be activated towards nucleophilic attack by a tethered olefin, initiating a cascade of bond formations that can result in the stereoselective synthesis of intricate polycyclic systems. The 2-chlorophenyl substituent can influence the regioselectivity and stereoselectivity of these cyclizations through steric and electronic effects.
One notable application is in the Pauson-Khand reaction, where the alkyne moiety of this compound can react with an alkene and carbon monoxide in the presence of a cobalt catalyst to furnish cyclopentenones, which are valuable intermediates in natural product synthesis.
Synthesis of Diverse Heterocyclic Systems
The reactivity of the propargyl alcohol and the alkyne functionalities of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds.
The synthesis of nitrogen-containing heterocycles is a prominent application of propargyl alcohols. This compound can be utilized in several ways to construct these valuable scaffolds.
Indoles: While direct one-step syntheses of indoles from this compound are not extensively documented, it can serve as a key precursor. For instance, Sonogashira coupling of the terminal alkyne with a suitably protected 2-iodoaniline (B362364) derivative, followed by a base- or metal-catalyzed cyclization, can afford 2-substituted indoles bearing the (2-chlorophenyl)methyl moiety.
Pyrazoles: A one-pot synthesis of substituted pyrazoles from propargyl alcohols has been reported. researchgate.net This methodology likely proceeds via an acid-catalyzed iodination of the propargyl alcohol to form an α-iodoenone intermediate, which then undergoes cyclocondensation with hydrazine. Applying this to this compound would be expected to yield 3/5-(2-chlorobenzyl)-4-iodopyrazole.
Table 1: Plausible Synthesis of Pyrazoles from this compound
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref. |
| This compound | Hydrazine hydrate | NIS, Bi(OTf)₃ | 3/5-(2-Chlorobenzyl)-4-iodopyrazole | researchgate.net |
Quinoxalines: Quinoxalines are typically synthesized from the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This compound can be a precursor to the required dicarbonyl species. For example, oxidation of the alkyne moiety could yield a 1,2-diketone, which can then be reacted with an o-phenylenediamine (B120857) to form the quinoxaline (B1680401) ring.
Piperazines: The synthesis of piperazines often involves the cyclization of a C2-N dielectrophile with a diamine. The propargyl unit of this compound can be transformed into such a dielectrophile. For instance, a palladium-catalyzed reaction with a diamine could lead to the formation of a piperazine (B1678402) ring.
The inherent oxygen atom in the propargyl alcohol moiety makes this compound a suitable precursor for various oxygen-containing heterocycles.
Furanones: The Meyer-Schuster rearrangement of propargyl alcohols can lead to the formation of α,β-unsaturated carbonyl compounds, which are precursors to furanones. In the case of this compound, this rearrangement would yield (E/Z)-3-(2-chlorophenyl)propenal. This aldehyde can then undergo further reactions, such as a Stetter reaction or a Michael addition-cyclization sequence, to afford substituted furanones.
Chromenes: Chromene skeletons can be accessed through various strategies involving propargyl alcohols. A plausible route involves the reaction of this compound with a salicylaldehyde (B1680747) derivative in the presence of a base. This would likely proceed through the formation of a propargyl ether, followed by an intramolecular cyclization.
Benzofurans: The synthesis of benzofurans can be achieved from o-hydroxyaryl acetylenes. This compound can be coupled with an o-iodophenol via a Sonogashira reaction to give a 1-(2-hydroxyphenyl)-3-(2-chlorophenyl)prop-2-yn-1-ol derivative. Subsequent intramolecular cyclization, often catalyzed by copper or palladium, would lead to the formation of a 2-substituted benzofuran (B130515). researchgate.net
Table 2: Potential Synthesis of Benzofurans using a Derivative of this compound
| Precursor | Reaction Type | Catalyst | Product | Ref. |
| 1-(2-Hydroxyphenyl)-3-(2-chlorophenyl)prop-2-yn-1-ol derivative | Intramolecular Cyclization | CuI or Pd(OAc)₂ | 2-((2-Chlorophenyl)methyl)benzofuran derivative | researchgate.net |
The versatility of this compound extends to the synthesis of sulfur-containing heterocycles.
Thiochromenes: The synthesis of thiochromenes can be accomplished from S-aryl propargyl sulfides, which are readily prepared from the corresponding propargylic alcohols. acs.org Reaction of this compound with a thiophenol derivative under acidic conditions would yield the corresponding S-aryl propargyl sulfide. This intermediate can then undergo a 6-endo-dig cyclization, promoted by electrophiles like N-iodosuccinimide or silver catalysts, to afford 2H-thiochromenes. acs.org
Oxathiolenes: While less common, the synthesis of oxathiolenes could potentially be achieved through the reaction of this compound with a source of sulfur, such as Lawesson's reagent, followed by a cyclization step.
Precursor to Highly Functionalized Alkenes and Allenes
The propargyl alcohol moiety is a well-established precursor for the synthesis of both alkenes and allenes, often with high stereocontrol.
Alkenes: The reduction of the alkyne in this compound can lead to either the (E)- or (Z)-alkene, depending on the reaction conditions. For example, reduction with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) typically affords the (E)-alkene, while catalytic hydrogenation using Lindlar's catalyst yields the (Z)-alkene. These functionalized allylic alcohols are valuable intermediates in their own right.
Allenes: The S_N2' reduction of propargylic alcohols is a powerful method for the synthesis of allenes. nih.gov Treatment of this compound with a reducing agent such as lithium aluminum hydride (LiAlH₄) can lead to the formation of 1-(2-chlorophenyl)propa-1,2-diene. The stereochemistry of the starting propargyl alcohol can be transferred to the axial chirality of the allene (B1206475) product in enantioselective versions of this reaction.
Role in Multi-Component and Cascade Reactions
The multiple reactive sites in this compound make it an ideal candidate for participation in multi-component and cascade reactions, which are highly efficient processes for building molecular complexity in a single operation.
In a multi-component reaction, the alkyne and alcohol functionalities can react sequentially with different reagents in a one-pot fashion. For example, a three-component reaction involving this compound, an amine, and an electrophile could lead to the formation of highly substituted amino-alkenes.
Cascade reactions initiated at either the alkyne or the alcohol can lead to the formation of complex polycyclic structures. For instance, an acid-catalyzed reaction of this compound with a suitable diene could initiate a cascade involving a Meyer-Schuster rearrangement followed by a Diels-Alder reaction, leading to the rapid construction of a bicyclic system. The 2-chlorophenyl group would play a crucial role in directing the stereochemical outcome of such a cascade.
Catalytic Systems in the Chemistry of 3 2 Chlorophenyl Prop 2 Yn 1 Ol
Lewis Acid Catalysts
Lewis acids are effective catalysts for a variety of transformations involving propargylic alcohols, primarily through the activation of the hydroxyl group, facilitating its departure and the formation of a propargyl cation intermediate. This intermediate is then susceptible to nucleophilic attack. Commonly used Lewis acids in this context include boron trifluoride etherate (BF₃·Et₂O), iron(III) chloride (FeCl₃), bismuth(III) chloride (BiCl₃), zirconium(IV) chloride (ZrCl₄), scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), and indium(III) chloride (InCl₃).
Reactions catalyzed by these Lewis acids often involve the substitution of the hydroxyl group with various nucleophiles, rearrangements, and cyclization reactions. For instance, BF₃·Et₂O has been utilized in the generation of propargylic cations for subsequent reactions. rsc.org FeCl₃ and BiCl₃ have proven to be efficient and economical catalysts for the propargylic substitution of alcohols with a range of nucleophiles.
The table below summarizes the application of various Lewis acid catalysts in reactions of propargylic alcohols, which are analogous to potential reactions of 3-(2-chlorophenyl)prop-2-yn-1-ol.
Table 1: Representative Lewis Acid Catalyzed Reactions of Propargylic Alcohols
| Catalyst | Substrate Type | Reaction Type | Product Type | Reference |
| BF₃·Et₂O | Propargylic alcohols | Propargylation | Propargylated compounds | rsc.org |
| FeCl₃ | Propargylic alcohols | Propargylic substitution | Substituted propargyl systems | - |
| BiCl₃ | Propargylic alcohols | Propargylic substitution | Substituted propargyl systems | - |
| Sc(OTf)₃ | Propargylic alcohols | Propargylation | Propargylated compounds | - |
| Yb(OTf)₃ | Propargylic alcohols | Propargylation | Propargylated compounds | - |
| InCl₃ | Propargylic alcohols | Propargylation | Propargylated compounds | - |
Brønsted Acid Catalysts
Brønsted acids also play a crucial role in the chemistry of propargylic alcohols, promoting reactions such as rearrangements, cyclizations, and dehydrative functionalizations. The acidic proton facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water) and generating a carbocationic intermediate.
The choice of Brønsted acid and reaction conditions can influence the reaction pathway, leading to different products. For example, Brønsted acid-mediated nitrogenation of propargylic alcohols has been developed as an efficient method for the synthesis of alkenyl nitriles. nih.gov These reactions are often advantageous due to their transition-metal-free nature. nih.gov Phosphorus-based Brønsted acids have also been employed to mediate nucleophilic substitutions of propargylic alcohols with N-nucleophiles, minimizing undesired side reactions. nih.govacs.org
Table 2: Brønsted Acid Catalyzed Reactions of Propargylic Alcohols
| Catalyst Type | Reaction Type | Key Features | Reference |
| General Brønsted Acids | Rearrangement, Cyclization, Dehydration | Formation of carbocation intermediates | rsc.org |
| Phosphorus-Based Brønsted Acids | Nucleophilic Substitution (N-nucleophiles) | Minimized side reactions | nih.govacs.org |
| Sulfuric Acid | Nitrogenation | Synthesis of alkenyl nitriles, transition-metal-free | nih.gov |
Transition Metal Catalysts
Transition metals are exceptionally versatile catalysts for the transformation of propargylic alcohols, enabling a wide range of reactions including substitution, coupling, cyclization, and rearrangement. Palladium (Pd), copper (Cu), ruthenium (Ru), gold (Au), silver (Ag), rhodium (Rh), iron (Fe), and iridium (Ir) are among the most commonly used metals. These catalysts can activate the alkyne moiety or the hydroxyl group, leading to unique and selective transformations.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. For instance, a palladium/copper catalytic system (PdCl₂/CuI/Ph₃P) has been utilized in the cross-coupling of propargylamines with acyl chlorides to produce aminoacetylenic ketones, which can then undergo base-catalyzed intramolecular cyclization to form substituted pyrrol-3-ones. mdpi.com This suggests a potential synthetic route starting from a derivative of this compound.
Rhodium(III)-catalyzed [4+3] annulation of 1-phenylpyrazolidinones with propargyl alcohols provides an efficient and regioselective synthesis of pyrazolone-fused benzodiazepine (B76468) derivatives. rsc.org This reaction proceeds via C-H functionalization and involves the propargyl alcohol as a C3 coupling partner. rsc.org
Development of Recyclable Catalytic Systems
Table 3: Examples of Transition Metal-Catalyzed Reactions of Propargylic Alcohols
| Catalyst System | Reaction Type | Product | Reference |
| PdCl₂/CuI/Ph₃P | Cross-coupling/Cyclization | Pyrrol-3-one derivatives | mdpi.com |
| Rh(III) | [4+3] Annulation | Pyrazolone fused benzodiazepines | rsc.org |
| Ru-complex | Propargylic Substitution | Substituted propargyl systems | rsc.org |
| Cu(BF₄)₂ | Allylation | Allylated propargyl systems | rsc.org |
Biocatalytic Systems for Chemo-, Regio-, and Enantioselectivity
Biocatalysis offers a powerful approach to achieve high levels of chemo-, regio-, and enantioselectivity in organic synthesis, often under mild and environmentally benign conditions. Enzymes such as alcohol dehydrogenases (ADHs) and peroxygenases are particularly relevant to the chemistry of propargylic alcohols.
A chemoenzymatic cascade has been developed for the deracemization of racemic propargylic alcohols. nih.gov This process involves the oxidation of the racemic alcohol to the corresponding ketone by a peroxygenase, followed by an enantioselective reduction back to the alcohol using an (R)- or (S)-selective ADH, yielding the desired enantiomer in high enantiomeric excess. nih.gov Such a strategy could potentially be applied to this compound to obtain enantiomerically pure forms.
Table 4: Biocatalytic Approaches for Propargylic Alcohols
| Enzyme System | Reaction Type | Selectivity | Key Advantage | Reference |
| Peroxygenase and Alcohol Dehydrogenase (ADH) | Deracemization Cascade | Enantioselective | Access to enantiopure propargylic alcohols | nih.gov |
| Laccase-TEMPO and ADH | Oxidation/Reduction Cascade | Enantioselective | Chemoenzymatic approach to enantiopure products | nih.gov |
Multi-Metallic and Cooperative Catalysis Strategies
Multi-metallic and cooperative catalysis involves the use of two or more catalytic species that work in concert to promote a chemical transformation more effectively than either catalyst alone. This approach can lead to enhanced reactivity, selectivity, and novel reaction pathways.
An example of cooperative catalysis is the propargylic allylation of propargylic alcohols with α,β-unsaturated aldehydes, which is co-catalyzed by a thiolate-bridged diruthenium complex and a secondary amine. acs.org Another strategy involves the use of a boron/copper cooperative system for the asymmetric propargylic substitution of ortho-hydroxy aryl ketones with propargylic acetates. acs.org In this system, an achiral borinic acid activates the ketone, while a chiral copper complex controls the enantioselectivity of the substitution. acs.org These cooperative strategies open new avenues for the functionalization of propargylic alcohols.
Table 5: Multi-Metallic and Cooperative Catalysis in Propargylic Alcohol Chemistry
| Catalytic System | Reaction Type | Mechanism/Key Feature | Reference |
| Diruthenium complex / Secondary amine | Propargylic Allylation | Cooperative activation of both reactants | acs.org |
| Borinic acid / Chiral Copper complex | Asymmetric Propargylic Substitution | Dual activation of nucleophile and electrophile | acs.org |
Computational and Theoretical Investigations of 3 2 Chlorophenyl Prop 2 Yn 1 Ol Chemistry
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for mapping out potential reaction pathways. nih.gov For 3-(2-Chlorophenyl)prop-2-yn-1-ol, these calculations would be employed to explore various potential transformations, such as oxidation, reduction, or participation in coupling reactions.
The process involves constructing a potential energy surface for a proposed reaction. By identifying the energy minima corresponding to reactants, intermediates, and products, as well as the transition states connecting them, a complete picture of the reaction mechanism can be developed. nih.gov For instance, in a hypothetical isomerization reaction, calculations would determine the most energetically favorable route for the rearrangement of the molecule.
Table 1: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate | +5.2 |
| Transition State 2 | +15.8 |
| Product | -10.1 |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Molecular Modeling of Reactivity and Selectivity
Molecular modeling techniques are essential for understanding and predicting the reactivity and selectivity of chemical reactions. For this compound, models based on its electronic properties would be key.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the sites most susceptible to nucleophilic or electrophilic attack. materialsciencejournal.org The distribution of electrostatic potential on the molecular surface would further highlight regions of positive and negative charge, indicating how the molecule would interact with other reagents. materialsciencejournal.org This information is critical for predicting regioselectivity and stereoselectivity in its reactions. For example, in an addition reaction to the alkyne moiety, modeling could predict whether a reagent would preferentially add to one carbon atom over the other.
Table 2: Calculated Electronic Properties for a Model System
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Studies on Transition States and Activation Energies
The characterization of transition states is a critical aspect of computational reaction analysis. A transition state represents the highest energy point along a reaction coordinate and is a fleeting, unstable structure. Identifying the geometry and energy of the transition state allows for the calculation of the activation energy (Ea) of a reaction.
The activation energy is a crucial kinetic parameter that determines the rate of a chemical reaction. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. For reactions involving this compound, calculating the activation energies for competing pathways would allow for the prediction of the major product under specific reaction conditions. nih.gov Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are often used to locate transition state structures.
Table 3: Hypothetical Activation Energies for Competing Pathways
| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Predicted Outcome |
| Pathway A | 15.2 | Kinetically favored product |
| Pathway B | 28.9 | Kinetically disfavored product |
Note: This table is illustrative and does not represent actual experimental or calculated data.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(2-Chlorophenyl)prop-2-yn-1-ol, both ¹H and ¹³C NMR spectroscopy are employed for its complete structural assignment.
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide valuable information about their chemical environment. The hydroxyl proton typically appears as a broad singlet, the position of which can be influenced by solvent and concentration. stackexchange.com The methylene (B1212753) protons adjacent to the hydroxyl group are expected to show a distinct signal, likely a doublet if coupled to the hydroxyl proton, or a singlet if exchange is rapid. The aromatic protons on the 2-chlorophenyl ring will exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by their substitution pattern.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The two sp-hybridized carbons of the alkyne would appear at characteristic chemical shifts. The carbon bearing the hydroxyl group and the carbons of the chlorophenyl ring will also have distinct resonances.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Hydroxyl (-OH) | Variable, broad singlet | - |
| Methylene (-CH₂OH) | ~4.3 | ~51 |
| Alkyne (C≡C) | - | ~85, ~88 |
| Aromatic (C₆H₄Cl) | 7.2 - 7.5 | 122 - 134 |
Note: The predicted values are based on analogous compounds and standard chemical shift tables. Actual experimental values may vary.
Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous confirmation of its molecular formula, C₉H₇ClO. echemi.com
The fragmentation pattern observed in the mass spectrum offers further structural insights. A characteristic fragmentation for ortho-chloro substituted aromatic compounds is the loss of the chlorine atom. It is anticipated that the mass spectrum of this compound would display a prominent molecular ion peak [M]⁺ and a significant fragment corresponding to the loss of a chlorine radical [M-Cl]⁺. Other fragments may arise from the cleavage of the propargyl alcohol side chain.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇ClO | echemi.com |
| Molecular Weight | 166.60 g/mol | cymitquimica.com |
| Exact Mass | 166.018539 | echemi.com |
X-ray Crystallography for Definitive Structural Determination
As of the latest literature search, no publically available crystal structure for this compound has been reported. However, crystallographic studies on closely related compounds, such as (E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one and (E)-3-(2-Chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one, have been published. nih.govnih.gov These studies reveal details about the planarity of the chlorophenyl ring and the conformation of the propenone backbone, which could offer insights into the potential solid-state packing of this compound. Should suitable crystals of the title compound be obtained, X-ray diffraction analysis would provide definitive proof of its structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional moieties.
The presence of the hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbon-carbon triple bond (C≡C) of the alkyne function will give rise to a sharp, and typically weak, absorption band around 2100-2260 cm⁻¹. The stretching vibration of the C-O bond of the primary alcohol is expected in the 1000-1075 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-Cl stretching vibration will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |
| C≡C Stretch (Alkyne) | 2100 - 2260 (sharp, weak) |
| Aromatic C-H Stretch | > 3000 |
| C-O Stretch (Primary Alcohol) | 1000 - 1075 |
| C-Cl Stretch | 600 - 800 |
Note: These are general ranges and the exact positions of the absorption bands can be influenced by the molecular environment.
Future Research Perspectives and Emerging Trends
Development of Novel Catalytic Transformations for Sustainable Synthesis
The synthesis of propargyl alcohols, including 3-(2-Chlorophenyl)prop-2-yn-1-ol, traditionally relies on methods like the Grignard or Favorskii reactions, which can involve harsh conditions and stoichiometric reagents. mdpi.comorganic-chemistry.org Future research is focused on developing novel catalytic transformations that offer milder, more sustainable, and efficient alternatives. The goal is to improve atom economy, reduce waste, and enhance enantioselectivity, which is crucial for pharmaceutical applications.
Key research directions include:
Transition-Metal Catalysis: Systems based on ruthenium, copper, and indium are being explored for the direct substitution and functionalization of propargylic alcohols. nih.govsci-hub.se For this compound, this could mean direct, one-pot transformations into more complex structures, avoiding multi-step sequences.
Asymmetric Synthesis: The development of chiral catalysts, such as those using BINOL ligands with titanium or zinc, enables the enantioselective addition of alkynes to aldehydes, producing optically active propargyl alcohols. organic-chemistry.org Applying these methods would allow for the production of specific enantiomers of related chiral compounds derived from this compound.
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs) and unspecific peroxygenases (UPOs), presents a green alternative for the synthesis and deracemization of propargylic alcohols. acs.org A biocatalytic platform could offer high enantioselectivity under mild, aqueous conditions. acs.org
| Catalytic System | Potential Transformation for this compound | Key Advantages | Reference |
|---|---|---|---|
| Ru-based Catalysts | Direct nucleophilic substitution of the hydroxyl group | High efficiency, broad substrate scope | nih.gov |
| Cu/Chiral Ligand Systems | Asymmetric propargylic substitution (APS) reactions | Access to enantiomerically enriched products | acs.org |
| InBr₃/Et₃N | Alkynylation of N,O- or N,S-acetals | Mild conditions, good yields for primary propargylic amines | organic-chemistry.org |
| Alcohol Dehydrogenases (ADHs) | Enantioselective reduction of the corresponding ketone | High enantioselectivity, green chemistry principles | acs.org |
| Gold-based Catalysts | Propargylation of methylene-active derivatives | Catalytic and mild conditions for C-H functionalization | mdpi.com |
Exploration of New Synthetic Applications in Complex Molecule Construction
The bifunctional nature of this compound makes it an attractive synthon for building complex molecules. researchgate.net The alkyne can participate in cycloadditions and coupling reactions, while the hydroxyl group can be a leaving group or a directing group in catalytic processes. nih.govresearchgate.net The presence of the 2-chlorophenyl group adds another layer of functionality, potentially influencing biological activity or serving as a handle for further cross-coupling reactions.
Future applications are envisioned in:
Heterocycle Synthesis: Propargyl alcohols are precursors to a wide range of heterocycles like furans, pyrans, pyrroles, and indoles, which are common motifs in pharmaceuticals. nih.govsci-hub.seresearchgate.net Rhodium-catalyzed heteroannulation reactions, for example, could use this compound as a three-carbon building block to construct fused indole (B1671886) skeletons. chemrxiv.org
Allene (B1206475) Synthesis: The direct transformation of propargylic alcohols into allenes is a powerful tool in organic synthesis. rsc.org Allenes are valuable intermediates and are found in many natural products and bioactive molecules. rsc.org
Multicomponent Reactions: The reactivity of the alkyne group makes this compound an ideal candidate for multicomponent reactions, which allow for the rapid assembly of complex structures from simple starting materials in a single step. rsc.org
| Target Molecular Class | Synthetic Strategy Involving this compound | Significance | Reference |
|---|---|---|---|
| Substituted Furanones/Indenes | BF₃·Et₂O catalyzed tandem reaction with α-diazo-esters | Rapid access to highly substituted carbocyclic and heterocyclic systems | nih.gov |
| γ-Carbolines (Isocryptolepine core) | Rh(III)-catalyzed C-H functionalization and heteroannulation of indoles | Construction of biologically active fused indole frameworks | chemrxiv.org |
| Arylallenes | Palladium-catalyzed retro-propargylation | Regioselective synthesis of valuable allene structures | nih.gov |
| 1,2,3-Triazoles | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Formation of stable, functional linkers for medicinal and materials chemistry | rsc.org |
Integration with Flow Chemistry and Automation for Enhanced Efficiency
Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. umontreal.caresearchgate.net For reactions involving this compound, especially those that are highly exothermic or use hazardous reagents, flow chemistry is a promising future trend.
The integration with automation will likely focus on:
High-Throughput Screening: Automated flow systems can rapidly screen various catalysts, solvents, and reaction conditions to optimize the synthesis and transformations of this compound. researchgate.net
Multistep Synthesis: Connecting multiple flow reactors allows for the creation of multistep synthetic sequences where intermediates are generated and used in the next step without isolation. rsc.org This improves efficiency and reduces waste.
Process Safety and Scalability: Flow reactors confine potentially hazardous reactions to a small volume at any given time, significantly improving safety. vapourtec.com The scalability is straightforward, as production can be increased by running the system for longer periods or by parallelizing reactors. researchgate.net
| Parameter | Batch Synthesis | Flow Chemistry Synthesis | Reference |
|---|---|---|---|
| Heat Transfer | Poor, risk of local hotspots | Excellent, due to high surface-area-to-volume ratio | umontreal.ca |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reactor volumes | vapourtec.com |
| Scalability | Complex, often requires re-optimization | Simple, by extending run time or "numbering-up" | researchgate.net |
| Automation & Optimization | Difficult and time-consuming | Easily integrated with automated pumps and in-line analytics for rapid optimization | rsc.orgvapourtec.com |
Deeper Mechanistic Insights through Advanced In Situ Spectroscopic Techniques
A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in situ spectroscopic techniques, which monitor reactions as they happen, are powerful tools for this purpose. For reactions involving this compound, these methods can provide real-time data on reaction kinetics, intermediates, and the state of the catalyst.
Future research will likely employ:
In Situ Raman and IR Spectroscopy: These techniques can track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational frequencies. acs.orgresearchgate.net This is especially useful for studying the activation of the alkyne C-H bond or the formation of transient species like metal-allenylidene complexes. acs.org
In Situ NMR Spectroscopy: Provides detailed structural information about species in the reaction mixture, helping to identify intermediates and understand catalyst-substrate interactions.
X-ray Absorption Spectroscopy (XAS) and EPR: These methods can provide information on the oxidation state and coordination environment of metal catalysts during the reaction cycle, helping to elucidate the catalytic mechanism. acs.org Computational studies, often combined with these techniques, can further clarify reaction pathways, such as distinguishing between radical and ionic mechanisms in metal-catalyzed alkyne insertions. nih.govacs.org
| In Situ Technique | Mechanistic Question for this compound Reactions | Potential Insight | Reference |
|---|---|---|---|
| Raman Spectroscopy | How does the alkyne bond interact with the catalyst surface or complex? | Real-time tracking of alkyne C≡C bond stretching to observe coordination and activation. | researchgate.net |
| Infrared (IR) Spectroscopy | What is the structure of transient intermediates (e.g., metal-allenylidene)? | Identification of key functional groups in short-lived species. | acs.org |
| Electron Paramagnetic Resonance (EPR) | Is a radical mechanism involved in a Cu-catalyzed transformation? | Detection of paramagnetic species (e.g., Cu(II)) and radical intermediates. | acs.org |
| Density Functional Theory (DFT) | What is the lowest energy pathway for a given transformation? | Calculation of transition states and intermediate stabilities to support experimental findings. | acs.org |
Q & A
Q. What are the optimal synthetic routes for 3-(2-Chlorophenyl)prop-2-yn-1-ol, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Sonogashira coupling. Key steps include:
-
Alkyne Functionalization : Reacting 2-chlorophenylacetylene with propargyl alcohol derivatives under Pd/Cu catalysis .
-
Optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to minimize side reactions. Evidence from structurally similar chlorophenyl propargyl alcohols suggests yields improve with slow addition of reactants and temperature control (0–25°C) .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product.
Synthetic Route Catalyst System Yield Range (%) Reference Sonogashira Coupling Pd(PPh₃)₄/CuI 65–78 Nucleophilic Substitution K₂CO₃, DMF, 80°C 45–60
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the hydroxyl proton (δ 2.5–3.0 ppm, broad) and alkyne proton (δ 2.8–3.2 ppm, triplet). Aromatic protons (2-chlorophenyl) appear as a multiplet at δ 7.2–7.6 ppm .
- ¹³C NMR : The alkyne carbons resonate at δ 75–85 ppm, while the hydroxyl-bearing carbon appears at δ 55–60 ppm .
- IR : Key peaks include O-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
- Validation : Compare experimental data with quantum-chemically predicted spectra (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. What intermolecular interactions govern the crystallographic packing of this compound?
-
Hydrogen Bonding : The hydroxyl group forms O-H···O bonds with adjacent molecules (distance: ~2.8 Å), creating chains or dimers .
-
Halogen Interactions : C-Cl···π contacts (3.3–3.5 Å) stabilize the lattice .
-
Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., chains) .
Interaction Type Distance (Å) Geometry Reference O-H···O 2.75–2.85 Linear (175–180°) C-Cl···π (Aromatic) 3.3–3.5 Perpendicular
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer : While direct biological data for this compound is limited, structurally related chlorophenyl propargyl alcohols show:
- Enzyme Inhibition : Competitive inhibition of cytochrome P450 enzymes (IC₅₀: 10–50 µM) via alkyne coordination to heme iron .
- Antimicrobial Assays : Use disk diffusion (MIC: 25–100 µg/mL) against Gram-positive bacteria; synergize with β-lactams .
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict binding poses to target proteins (e.g., CYP3A4) .
Q. Can computational methods predict the NMR chemical shifts of this compound with high accuracy?
- Methodological Answer : Quantum chemical calculations (DFT, B3LYP/6-311+G(d,p)) achieve >95% agreement with experimental shifts:
- Workflow : Optimize geometry → Calculate shielding tensors (GIAO method) → Convert to δ values .
- Software : Gaussian 16 or ORCA.
- Validation : Compare computed vs. experimental ¹H/¹³C NMR spectra; deviations <0.3 ppm for protons and <5 ppm for carbons are acceptable .
Data Contradictions and Resolution
- Synthesis Yields : Evidence reports lower yields (45–60%) for nucleophilic substitution vs. Sonogashira coupling (65–78% ). This discrepancy may arise from competing side reactions (e.g., alkyne dimerization) in the former route.
- Crystallographic Data : While Evidence highlights C-Cl···π interactions, some studies on analogous compounds prioritize O-H···Cl hydrogen bonds. Use Hirshfeld surface analysis to quantify interaction contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
